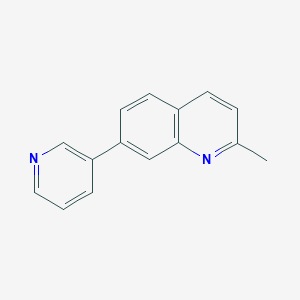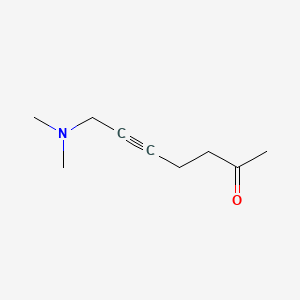![molecular formula C82H103ClN18O17 B10838956 [D-4Aph(CO-NH-OH)6]degarelix](/img/structure/B10838956.png)
[D-4Aph(CO-NH-OH)6]degarelix
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[D-4Aph(CO-NH-OH)6]degarelix is a synthetic peptide derivative used primarily as a gonadotropin-releasing hormone receptor antagonist. It is designed to inhibit the release of luteinizing hormone and follicle-stimulating hormone, which ultimately leads to the suppression of testosterone production. This compound is particularly significant in the treatment of advanced hormone-dependent prostate cancer .
Preparation Methods
The synthesis of [D-4Aph(CO-NH-OH)6]degarelix involves multiple steps, including the incorporation of hydroxy-, methoxy-, and pegylated-urea moieties at specific positions. The synthetic route typically involves the carbamoylation of amino acids at positions 3, 5, and 6, followed by modulation of hydrophobicity using different acylating groups at the N-terminus . Industrial production methods often employ solid-phase peptide synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
[D-4Aph(CO-NH-OH)6]degarelix undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Scientific Research Applications
[D-4Aph(CO-NH-OH)6]degarelix has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Primarily used in the treatment of advanced prostate cancer.
Industry: Employed in the development of new therapeutic agents targeting hormone-dependent diseases.
Mechanism of Action
The mechanism of action of [D-4Aph(CO-NH-OH)6]degarelix involves binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding blocks the interaction with gonadotropin-releasing hormone, leading to a reduction in luteinizing hormone and follicle-stimulating hormone levels. Consequently, testosterone production is suppressed, which is crucial for treating hormone-dependent prostate cancer .
Comparison with Similar Compounds
[D-4Aph(CO-NH-OH)6]degarelix is unique due to its specific modifications, which enhance its hydrophobicity and duration of action. Similar compounds include:
Acyline: Another gonadotropin-releasing hormone antagonist with a shorter duration of action.
Leuprolide: A gonadotropin-releasing hormone agonist used in similar therapeutic contexts but with a different mechanism of action.
Goserelin: Another agonist with a longer duration of action compared to this compound
properties
Molecular Formula |
C82H103ClN18O17 |
|---|---|
Molecular Weight |
1648.3 g/mol |
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(hydroxycarbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C82H103ClN18O17/c1-45(2)35-60(72(107)91-59(16-9-10-33-86-46(3)4)80(115)101-34-12-17-68(101)79(114)87-47(5)70(84)105)92-74(109)63(38-51-23-30-58(31-24-51)90-82(117)100-118)94-76(111)64(39-50-21-28-57(29-22-50)89-71(106)66-42-69(104)99-81(116)98-66)96-78(113)67(44-102)97-77(112)65(41-53-13-11-32-85-43-53)95-75(110)62(37-49-19-26-56(83)27-20-49)93-73(108)61(88-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,86,102,118H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,87,114)(H,88,103)(H,89,106)(H,91,107)(H,92,109)(H,93,108)(H,94,111)(H,95,110)(H,96,113)(H,97,112)(H2,90,100,117)(H2,98,99,104,116)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1 |
InChI Key |
ZYLCANLEJMKHHC-XYAYPHGZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NO)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NO)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)

![[2-(Imidazol-1-yl)ethyl]-bisphosphonic acid](/img/structure/B10838892.png)

![[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol](/img/structure/B10838897.png)
![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
![[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
![[2-(6-Chloro-purin-9-yl)ethyl]-bisphosphonic acid](/img/structure/B10838912.png)
![[6,4''']Biflavone](/img/structure/B10838916.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[6,3''']Biflavone](/img/structure/B10838928.png)
![[4Aph(CO-NH-OH)5]degarelix](/img/structure/B10838942.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B10838943.png)
![[2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid](/img/structure/B10838950.png)